1,2-Cyclopropanedicarboxylic acid

Vue d'ensemble

Description

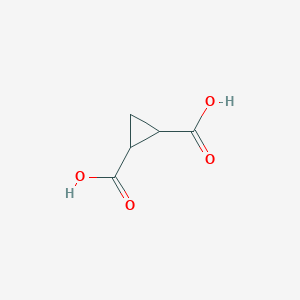

1,2-Cyclopropanedicarboxylic acid (C₅H₆O₄, molecular weight 130.09) is a bicyclic carboxylic acid characterized by a strained cyclopropane ring with two vicinal carboxyl groups. It exists in three stereoisomeric configurations: cis-, trans-, and enantiomeric forms [(1R,2S) or (1S,2R)] . The compound is a crystalline solid at room temperature, sparingly soluble in water, and primarily synthesized via cyclopropanation reactions involving succinate derivatives or halogenated precursors . Its applications span organic synthesis, catalysis, and materials science, particularly as a precursor for functionalized cyclopropane derivatives .

Mécanisme D'action

Target of Action

Cyclopropane-1,2-dicarboxylic acid primarily targets O-Acetylserine sulfhydrylase (OASS) , an enzyme present in bacteria and plants but absent in mammals . This enzyme plays a crucial role in the biosynthesis of cysteine .

Mode of Action

The compound acts as an inhibitor of OASS . It is found to be a potent inhibitor of 3-methylaspartase . The mode of action of the most potent inhibitor, (1 S,2 S)-1-methylcyclopropane 1,2-dicarboxylic acid, is consistent with it acting as a transition state analogue for the central substrate deamination reaction catalysed by the enzyme .

Biochemical Pathways

Cyclopropane-1,2-dicarboxylic acid affects the reductive sulfate assimilation pathway (RSAP) . This pathway starts with the transport of sulfate inside the cell, followed by its reduction to bisulfide. Sulfur is then incorporated into cysteine via the reactions catalyzed by the last two enzymes of RSAP: serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS) .

Pharmacokinetics

It is soluble in methanol , which may influence its absorption and distribution in the body.

Result of Action

The inhibition of OASS by cyclopropane-1,2-dicarboxylic acid can disrupt the biosynthesis of cysteine . This disruption can affect many biomolecules that are crucial for living organisms, as cysteine is a building block for these molecules .

Action Environment

The action, efficacy, and stability of cyclopropane-1,2-dicarboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a cool, ventilated place to prevent degradation . Additionally, the presence of fire can pose a risk due to the compound’s flammability

Analyse Biochimique

Biochemical Properties

Cyclopropane-1,2-dicarboxylic acid interacts with O-acetylserine sulfhydrylases (OASS), enzymes present in bacteria and plants but absent in mammals . These enzymes catalyze the last step of cysteine biosynthesis . The interaction of cyclopropane-1,2-dicarboxylic acid with OASS enzymes provides insights into the binding mode of small molecules to these enzymes .

Cellular Effects

The effects of cyclopropane-1,2-dicarboxylic acid on cells are primarily related to its role in cysteine biosynthesis. As cysteine is a building block for many biomolecules crucial for living organisms, the influence of cyclopropane-1,2-dicarboxylic acid on OASS enzymes can impact various cellular processes .

Molecular Mechanism

Cyclopropane-1,2-dicarboxylic acid acts as an inhibitor for OASS enzymes . It binds to these enzymes, leading to an increase in the fluorescence emission of the pyridoxal 5’-phosphate (PLP) coenzyme . This suggests that cyclopropane-1,2-dicarboxylic acid may exert its effects at the molecular level through enzyme inhibition.

Temporal Effects in Laboratory Settings

Its interaction with OASS enzymes has been studied using saturation transfer difference NMR (STD-NMR), which provides insights into the molecule/enzyme interactions over time .

Metabolic Pathways

Cyclopropane-1,2-dicarboxylic acid is involved in the metabolic pathway of cysteine biosynthesis, interacting with OASS enzymes

Activité Biologique

1,2-Cyclopropanedicarboxylic acid (CPCDA) is a bicyclic compound with significant biological activity, particularly in the context of cysteine biosynthesis and as a potential therapeutic agent. This article reviews its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is . It features two carboxylic acid groups attached to a cyclopropane ring, contributing to its unique reactivity and biological effects. The compound can exist in various stereoisomeric forms, which may influence its biological activity.

This compound acts primarily as an inhibitor of O-acetylserine sulfhydrylase (OASS) , an enzyme crucial for cysteine biosynthesis in bacteria and plants. OASS catalyzes the final step in the reductive sulfate assimilation pathway (RSAP) . By inhibiting this enzyme, CPCDA can disrupt cysteine production, which is vital for numerous cellular processes.

Table 1: Comparison of Biological Activities

| Compound | Target Enzyme | Activity Type | Reference |

|---|---|---|---|

| This compound | O-acetylserine sulfhydrylase | Inhibitor | |

| DMF (Dimethyl fumarate) | Nrf2 pathway | Anti-inflammatory | |

| Cis-epoxy compounds | Various targets | Cytotoxicity |

Biological Studies and Findings

Recent studies have highlighted the potential therapeutic applications of CPCDA. For instance:

- Inhibition of Bacterial Growth : CPCDA has been shown to inhibit the growth of certain bacteria by targeting OASS. This inhibition can lead to reduced cysteine levels, affecting bacterial metabolism and survival .

- Potential Anti-inflammatory Effects : While primarily studied for its role in cysteine biosynthesis, CPCDA's structural similarities to other compounds like dimethyl fumarate (DMF) suggest it may exhibit anti-inflammatory properties. DMF is known for modulating immune responses and reducing pro-inflammatory cytokines .

Case Study: Inhibition of OASS in Haemophilus influenzae

A detailed study demonstrated that CPCDA derivatives showed high affinity for OASS from Haemophilus influenzae, with dissociation constants in the low micromolar range. This suggests that modifications to the cyclopropane structure could enhance inhibitory potency, making CPCDA a promising candidate for developing new antibacterial agents .

Safety and Toxicity

The safety profile of this compound has not been extensively characterized. However, preliminary data indicate that it has a low toxicity profile in vitro. Further studies are required to evaluate its safety in vivo and potential side effects when used therapeutically.

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Building Block for Synthesis :

- 1,2-Cyclopropanedicarboxylic acid serves as a versatile building block in organic synthesis. Its unique cyclopropane structure allows for the formation of various derivatives through functional group transformations.

- It can be used to synthesize more complex molecules, including cyclic compounds and heterocycles, which are vital in pharmaceuticals and agrochemicals.

-

Synthesis of Cyclopropane Derivatives :

- The compound is utilized in the synthesis of cyclopropane derivatives via cycloaddition reactions. These derivatives are important in the development of new materials and pharmaceuticals.

-

Reactions Leading to Natural Products :

- It has been employed in the synthesis of natural products by serving as an intermediate that can be transformed into biologically active compounds.

Applications in Medicinal Chemistry

- Potential Therapeutic Agents :

- Biochemical Probes :

Case Study 1: Enzyme Inhibition Studies

A study explored the use of this compound derivatives as enzyme inhibitors. The results demonstrated that specific modifications to the cyclopropane structure enhanced binding affinity to target enzymes involved in metabolic diseases.

Another research effort focused on assessing the biological activity of synthesized derivatives of this compound. The findings revealed that some compounds exhibited significant antimicrobial properties, indicating potential applications in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1,2-cyclopropanedicarboxylic acid, and how can stereoselectivity be controlled?

- The synthesis of this compound often involves cyclopropanation reactions. A stereoselective method includes the condensation of α-halo esters with α,β-unsaturated esters in the presence of a base (e.g., sodium hydride), yielding predominantly cis-isomers due to steric and electronic factors . Another approach utilizes the reaction of (−)-dimethyl succinate dianion with 1,ω-dihalides, which provides enantiomerically pure (1S,2S)-cyclopropane-1,2-dicarboxylic acid under optimized conditions . Key parameters affecting diastereoselectivity include solvent polarity, temperature, and catalyst choice.

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound impact experimental design?

- The compound is a white to yellow crystalline powder with a melting point of 134–136°C . It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF), necessitating careful solvent selection for reactions. Stability studies indicate decomposition at elevated temperatures (>200°C), releasing CO and CO₂ . Storage recommendations include airtight containers in cool, dark environments to prevent oxidation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- The compound is classified as a skin and eye irritant (GHS Category 1B, H314) . Mandatory precautions include:

- Use of nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Local exhaust ventilation to minimize inhalation of dust.

- Immediate decontamination of spills with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CAS numbers and isomer identification for cyclopropanedicarboxylic acids?

- Misidentification often arises from confusion between 1,1- and 1,2-isomers. For example:

Q. What mechanistic insights explain the role of this compound in inhibiting ketoacid reductoisomerase (KARI)?

- The compound acts as a competitive inhibitor by mimicking the enol intermediate in the KARI-catalyzed pathway. Structural studies reveal its cyclopropane ring imposes torsional strain, disrupting substrate binding. This property has been exploited in colorimetric assays to screen transgenic plants resistant to KARI inhibitors .

Q. How does the electrolytic dissociation behavior of this compound inform its reactivity in aqueous systems?

- The dicarboxylic acid exhibits two dissociation constants (, ), making it more acidic than non-cyclopropane analogs due to ring strain. This enhances its chelating capacity in metal-catalyzed reactions and influences pH-dependent stability in biological assays .

Q. What strategies optimize the use of this compound as a building block for porous materials?

- The rigid cyclopropane core and dual carboxyl groups enable coordination with metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs (metal-organic frameworks). Solvothermal synthesis at 80–120°C with controlled ligand-to-metal ratios yields high-surface-area materials for gas storage .

Q. Methodological Notes

- Stereochemical Analysis : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .

- Safety Compliance : Adhere to JIS Z 7253:2019 standards for storage and disposal in Japan; align with UN3261 transport regulations for corrosive solids .

- Data Validation : Cross-reference synthetic yields and spectral data with peer-reviewed protocols (e.g., Organic Syntheses ) to minimize reproducibility issues.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

Table 1: Key Properties of Cyclopropane and Cyclobutane Dicarboxylic Acids

| Compound | Molecular Formula | Molecular Weight | Stereocenters | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| 1,2-Cyclopropanedicarboxylic acid | C₅H₆O₄ | 130.09 | 2 (cis/trans) | Not reported | Low in water |

| Feist's acid | C₆H₆O₄ | 142.11 | 2 | Not reported | Moderate |

| 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid | C₇H₁₀O₄ | 158.15 | 2 | Not reported | Low |

| trans-Cyclobutane-1,2-dicarboxylic acid | C₆H₈O₄ | 144.13 | 2 | Not reported | Moderate |

| 1,1-Cyclopropanedicarboxylic acid | C₅H₆O₄ | 130.09 | 0 | 134–136 | Low in water |

Notes:

- Feist's acid (3-methylene-1,2-cyclopropanedicarboxylic acid) incorporates a methylene substituent, increasing steric bulk and altering reactivity compared to the parent compound .

- 3,3-Dimethyl derivatives exhibit enhanced steric hindrance, reducing solubility and affecting stereoselectivity in reactions .

- Cyclobutane analogs (e.g., trans-cyclobutane-1,2-dicarboxylic acid) have reduced ring strain, leading to higher thermal stability and distinct conformational behavior .

- 1,1-isomer lacks stereocenters and shows higher corrosivity (pH < 2) due to concentrated acidity at a single carbon .

Research Findings and Trends

- Acidity Studies : this compound exhibits pKa values ~3.5–4.5, lower than cyclobutane analogs (pKa ~4.5–5.5), due to ring strain enhancing carboxyl group dissociation .

- Stereochemical Impact : Enantiopure trans-1,2-cyclopropanedicarboxylic acid derivatives show 0.05% enantiomeric excess in polymer imprinting, highlighting challenges in chiral memory retention .

- Thermal Stability : Cyclobutane derivatives decompose at >200°C, outperforming cyclopropane analogs (~150°C) in high-temperature applications .

Propriétés

IUPAC Name |

cyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWFMZKPPHHHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933501 | |

| Record name | Cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-75-3, 696-74-2, 1489-58-3 | |

| Record name | 1,2-Cyclopropanedicarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclopropanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.